2-oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate
Description
2-Oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a 3,5-dimethoxy-substituted aromatic ring linked to a phenethylamino-modified oxoethyl ester group. This compound combines structural motifs seen in bioactive molecules, such as ester-based prodrugs and aromatic amines, which are often explored for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-16-10-15(11-17(12-16)24-2)19(22)25-13-18(21)20-9-8-14-6-4-3-5-7-14/h3-7,10-12H,8-9,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVSZLJOVYMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the reaction of N-(phenethyl)formamide with triethylamine in dichloromethane, followed by the addition of triphosgene . The reaction mixture is then treated with aminoacetaldehyde dimethyl acetal and paraformaldehyde in methanol, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives
Dimethoxybenzoate Isomers and Physicochemical Properties
The position of methoxy groups on the benzoate ring critically affects solubility and coordination chemistry. 3,5-Dimethoxybenzoate derivatives exhibit lower aqueous solubility (10⁻⁵–10⁻³ mol·dm⁻³) compared to 2,6- and 2,3-isomers due to steric hindrance and reduced electron delocalization . For Cu(II) complexes, 3,5-dimethoxybenzoates display distinct thermal decomposition pathways and magnetic behaviors (Table 2), reflecting weaker antiferromagnetic coupling compared to 2,6-isomers .
Table 2: Solubility and Magnetic Properties of Cu(II) Dimethoxybenzoates
| Isomer | Solubility (mol·dm⁻³) | μeff (BM) at 298 K | Thermal Decomposition Pathway |
|---|---|---|---|
| 3,5-Dimethoxy | ~10⁻⁵ | 1.75 | CuL₂·2H₂O → CuL₂∑ → CuO |
| 2,6-Dimethoxy | ~10⁻² | 1.47 | CuL₂·H₂O → CuL₂∑ → CuO |
Ester Group Modifications
The target compound’s 2-oxoethyl group introduces a ketone moiety, which may enhance hydrogen-bonding interactions compared to simpler esters like methyl or ethyl derivatives .
Functionalized Phenethylamino Derivatives
Compounds such as N-{1-[(6-aminopyridin-2-yl)methyl]piperidin-4-yl}-2-{2-[(4-chloro-2,6-dimethoxyphenoxy)methyl]phenyl}-2-hydroxypropanamide (1323264-24-9) demonstrate the importance of secondary amides and halogenated aromatic groups in enhancing target selectivity . The target compound’s phenethylamino group, combined with 3,5-dimethoxybenzoate, may offer a balance between membrane permeability and target engagement.
Key Notes and Implications
- Solubility Challenges : The 3,5-dimethoxy substitution reduces aqueous solubility, necessitating formulation adjustments for pharmaceutical use .
- Magnetic and Coordination Behavior : In metal complexes, the 3,5-isomer’s magnetic moment (1.75 BM) suggests weaker antiferromagnetic interactions compared to other isomers, impacting material science applications .
- Biological Potential: Structural parallels to kinase inhibitors and agrochemicals (e.g., trifluoromethylisoxazole derivatives ) highlight possible dual-use applications.
Biological Activity
2-oxo-2-(phenethylamino)ethyl 3,5-dimethoxybenzoate, also known as PECMDB, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of PECMDB involves a multi-step process starting from methyl gallate and isobutyl chloroformate, leading to the formation of methyl 3,5-dimethoxybenzoate. This intermediate is then reacted with phenethylamine to yield the final product. PECMDB exhibits moderate lipophilicity with a logP value of 2.68 and solubility characteristics that make it suitable for various biological assays.
Anticancer Properties
Research has indicated that PECMDB possesses significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for therapeutic efficacy against tumors.
Anti-inflammatory and Antioxidant Effects
PECMDB has also been studied for its anti-inflammatory and antioxidant properties. It has demonstrated the ability to reduce pro-inflammatory cytokines and reactive oxygen species (ROS) in cellular models. These effects suggest potential applications in treating inflammatory diseases.
Antiviral Activity
Preliminary studies indicate that PECMDB may exhibit antiviral properties, particularly against HIV. The compound's structural features allow it to interact with viral proteins, potentially inhibiting their function and preventing viral replication.
The biological activity of PECMDB can be attributed to several mechanisms:
- Enzyme Inhibition : PECMDB may inhibit specific enzymes involved in cancer cell metabolism, thus disrupting energy production pathways essential for tumor growth.
- Receptor Interaction : The compound's ability to bind to certain receptors could modulate signaling pathways relevant to cell survival and proliferation.
- Oxidative Stress Modulation : By reducing ROS levels, PECMDB may help protect cells from oxidative damage, further contributing to its therapeutic profile.
Case Studies
- In Vitro Cancer Studies : A study involving human breast cancer cell lines demonstrated that PECMDB treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Inflammation Model : In a murine model of inflammation, administration of PECMDB significantly reduced paw swelling and levels of inflammatory markers compared to controls.
- Antiviral Screening : In vitro assays against HIV-1 revealed that PECMDB reduced viral load significantly at low micromolar concentrations without cytotoxic effects on host cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antioxidant | Decrease in ROS production | |
| Antiviral | Inhibition of HIV replication |
Future Research Directions
Further research is warranted to explore:
- Pharmacokinetics : Understanding the bioavailability and metabolic pathways of PECMDB will be crucial for its development as a therapeutic agent.
- Formulation Development : Optimizing formulations for enhanced delivery and efficacy in clinical settings.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by PECMDB will provide insights into its action mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
